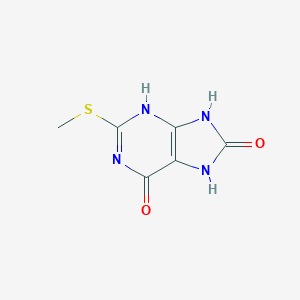

6,8-Dihydroxy-2-méthylmercaptopurine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related methylmercaptopurine compounds involves several chemical reactions, including alkylation and sulfhydrolysis. For example, 6-mercaptopurine 2'-deoxyriboside, a compound with biological interest, was synthesized starting from 2'-deoxyadenosine via a sulfhydrolysis method, indicating a feasible approach for synthesizing 6,8-dihydroxy-2-methylmercaptopurine and its analogs (Saneyoshi et al., 1980).

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of methylmercaptopurine derivatives. For instance, the crystal and molecular structures of 6-methylmercaptopurine trihydrate have been determined, showing that these molecules crystallize in the N(9)-H tautomer form. This structural information is crucial for understanding the molecular interactions and reactivity of 6,8-dihydroxy-2-methylmercaptopurine (Cook & Bugg, 1975).

Chemical Reactions and Properties

The reactivity of 6-methylmercaptopurine derivatives under various conditions has been studied, providing insights into their chemical properties. For example, the course of N-alkylation of 6-methylmercaptopurines with methyl iodide in an aprotic solvent yields single methylation products, demonstrating specific reactivity patterns that are likely relevant for the synthesis and modification of 6,8-dihydroxy-2-methylmercaptopurine (Neiman & Bergmann, 1965).

Applications De Recherche Scientifique

Médicament anticancéreux

Le 6-mercaptopurine est un médicament anticancéreux traditionnel . Il a été utilisé dans diverses thérapies pour améliorer l'efficacité et la sécurité thérapeutiques .

Systèmes d'administration de médicaments

Le 6-mercaptopurine a été utilisé dans les systèmes d'administration de médicaments pour améliorer l'efficacité thérapeutique d'autres médicaments . Par exemple, il peut être dimérisé pour former un dimère de médicament contenant une liaison disulfure et préparé avec un poly (disulfure amide) à base de cystéine avec une capacité de réponse redox comme vecteur de médicament .

Thérapie du lymphome

Le 6-mercaptopurine a été utilisé dans la thérapie du lymphome améliorée . Il peut être chargé dans des nanoparticules pour améliorer son efficacité thérapeutique .

Bioanalyse dans les taches de sang séché

Le 6-mercaptopurine peut être bioanalysé quantitativement dans des taches de sang séché (DBS) préparées à partir d'un faible volume de patients atteints de leucémie aiguë lymphoblastique (LAL) . Cette méthode peut être utilisée efficacement pour soutenir la surveillance thérapeutique des médicaments .

Traitement de la leucémie aiguë lymphoblastique (LAL)

Le 6-mercaptopurine est utilisé dans la plupart des protocoles de traitement de la leucémie aiguë lymphoblastique (LAL) . C'est un médicament antinéoplasique qui appartient à la classe des antimétabolites

Mécanisme D'action

Target of Action

6,8-Dihydroxy-2-methylmercaptopurine, a derivative of mercaptopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .

Mode of Action

The compound acts as an analogue of the purine bases adenine and hypoxanthine . It competes with hypoxanthine and guanine for the enzyme HGPRTase and is converted into thioinosinic acid (TIMP) . This interaction inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .

Biochemical Pathways

The compound affects the purine salvage pathway and interferes with nucleic acid synthesis by inhibiting purine metabolism . It is also metabolized by xanthine oxidase (XOD) into 6-thiouric acid (6TUA), which is excreted in urine .

Pharmacokinetics

Mercaptopurine, from which it is derived, has a bioavailability ranging from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes, which is longer for its active metabolites . The compound is excreted through the kidneys .

Result of Action

The primary result of the action of 6,8-Dihydroxy-2-methylmercaptopurine is the inhibition of nucleic acid synthesis, which leads to cell death . This makes it effective against certain types of leukemia . Its metabolism into 6tua reduces its therapeutic efficacy .

Action Environment

The action, efficacy, and stability of 6,8-Dihydroxy-2-methylmercaptopurine can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase are at higher risk of side effects . Additionally, the use of allopurinol, a drug used to manage hyperuricemia, can alter the metabolism of the compound to maximize the production of the active metabolite while reducing the hepatotoxic metabolite .

Propriétés

IUPAC Name |

2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKHLJAVYVWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281732 | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14443-37-9 | |

| Record name | MLS002638901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

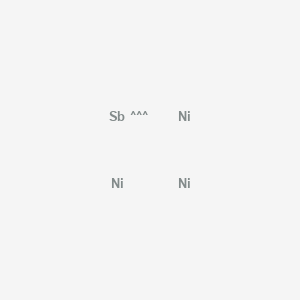

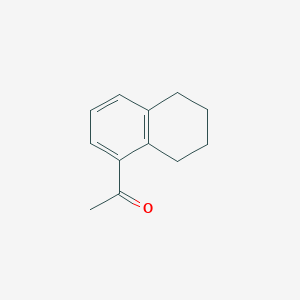

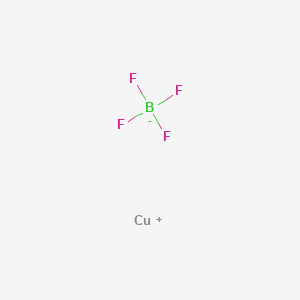

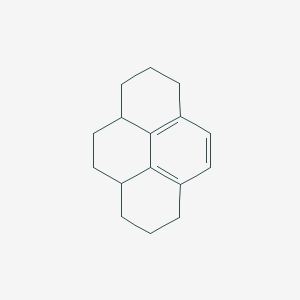

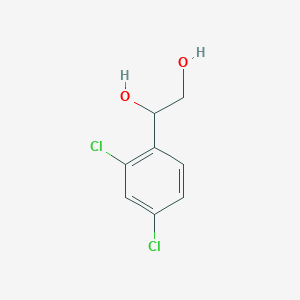

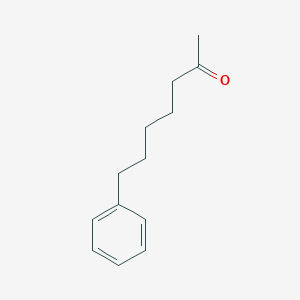

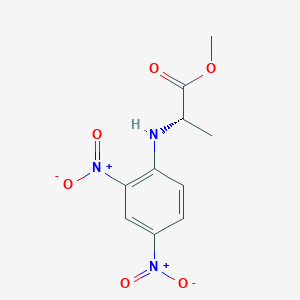

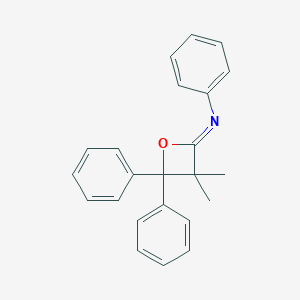

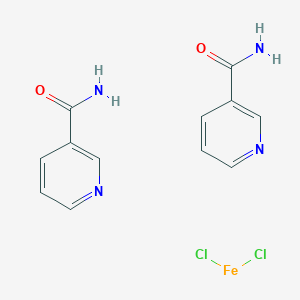

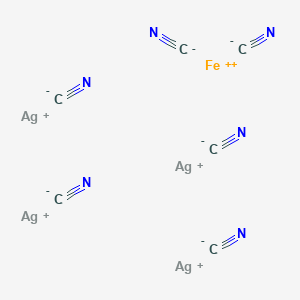

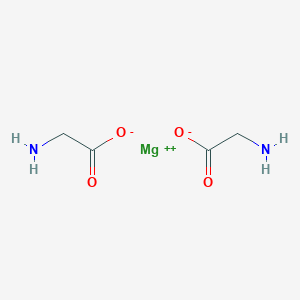

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.